2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
Description
Structure and Properties 2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a bis-phenol derivative featuring a central cyclohexenyl ring substituted with two ethyl groups at positions 2 and 4. The phenolic moieties are symmetrically linked via a methylene bridge, with each phenol ring bearing methyl groups at positions 4 and 5. This structure confers unique steric and electronic properties, influencing its applications in polymer stabilization and antioxidant activity.
Applications The compound is primarily employed as an antioxidant in rubber and polymer production, where its bulky substituents enhance thermal stability and resistance to oxidative degradation .
Properties
CAS No. |
647859-54-9 |
|---|---|
Molecular Formula |
C27H36O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-[(2,4-diethylcyclohex-3-en-1-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-7-20-9-10-22(21(8-2)15-20)25(23-13-16(3)11-18(5)26(23)28)24-14-17(4)12-19(6)27(24)29/h11-15,21-22,25,28-29H,7-10H2,1-6H3 |
InChI Key |
ZATREDDRESZBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(CCC1C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the condensation of 2,4-diethylcyclohex-3-en-1-one with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Bis-Phenol Antioxidants
Table 1: Structural and Functional Comparison of Bis-Phenol Antioxidants
Key Observations
- Substituent Effects : The cyclohexenyl group in the target compound introduces rigidity and steric hindrance, likely enhancing thermal stability compared to linear alkyl bridges (e.g., isobutylidene or ethylidene) .
- Toxicity: While 2,2'-isobutylidenebis(4,6-dimethylphenol) exhibits maternal toxicity in rats, similar effects for the target compound remain unstudied. Microbial degradation data for simpler analogs suggest environmental persistence varies with substituents .
Comparison with Benzoxazine Dimer Analogs (EMD, 24MD, 24CD)
Key Observations
- Structural Divergence: The target compound lacks the nitrogen-containing azanediyl bridge present in benzoxazine dimers, which is critical for their anticancer activity. Instead, its methylene-linked phenolic structure prioritizes antioxidant functionality .
- Bioactivity : EMD and 24MD exhibit potent mTOR-mediated autophagy induction in lung cancer cells, a property absent in the target compound due to differing functional groups .
- Substituent Influence : Replacing N-methyl with N-cyclohexyl (24CD) reduces bioactivity, highlighting the importance of amine group flexibility in pharmacological applications .
Biological Activity
The compound 2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer effects, antioxidant activity, and other pharmacological implications based on diverse and authoritative sources.
Chemical Structure and Properties
- Molecular Formula : C22H30O2
- Molecular Weight : 334.48 g/mol
- IUPAC Name : 2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
Anticancer Properties
Recent studies have highlighted the potential of this compound in targeting various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The growth inhibitory values (GI50) indicate that the compound exhibits stronger inhibitory potential compared to conventional chemotherapeutic agents.
| Cell Line | GI50 (µM) | Comparison with Standard Drugs |
|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Superior to Doxorubicin |
| HeLa | 8.12 ± 0.43 | Comparable to Cisplatin |
The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways such as NF-kB and MAPK pathways. This suggests that the compound may serve as a lead for developing novel anticancer therapies.
Antioxidant Activity
The antioxidant capacity of 2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has been assessed using various in vitro assays. The compound demonstrated significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound also possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This suggests its potential application in treating inflammatory conditions.
Case Studies
-
In Vitro Cytotoxicity Assay
A study conducted on MCF-7 and HeLa cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The findings support its role as a potent anticancer agent. -
Antioxidant Study
In a DPPH assay, the compound exhibited an IC50 value indicating effective radical scavenging ability. This positions it as a promising candidate for further exploration in formulations aimed at reducing oxidative stress. -
Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
